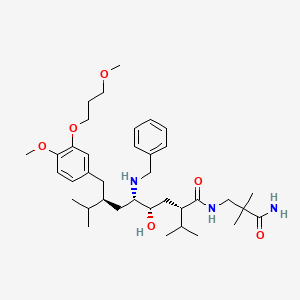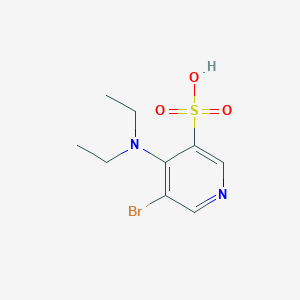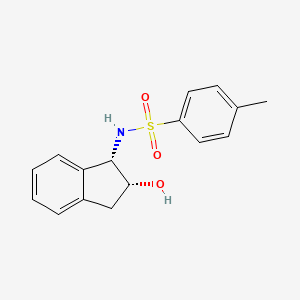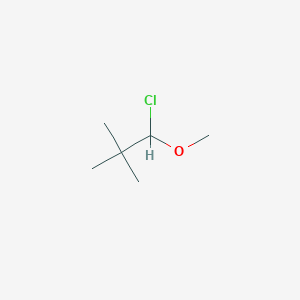![molecular formula C8H12F3NO6 B11826597 2,2,2-trifluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B11826597.png)
2,2,2-trifluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2-trifluoroacetamido-D-glucose is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is a derivative of D-glucose, where the hydroxyl group at the C-2 position is replaced with a trifluoroacetamido group . This compound is significant in the biomedical sector due to its potential in thwarting glycosylation, which is crucial in various diseases such as diabetes and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Deoxy-2-trifluoroacetamido-D-glucose can be synthesized through the reaction of trifluoroacetic acid with 2-deoxy-D-glucose. The reaction typically involves the use of trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction conditions usually require a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-deoxy-2-trifluoroacetamido-D-glucose involves large-scale synthesis under cGMP (current Good Manufacturing Practice) conditions. This ensures the high purity and quality of the compound, which is essential for its application in biomedical research .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-trifluoroacetamido-D-glucose undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various aldehydes.
Substitution: The trifluoroacetamido group can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and substitution reagents such as sodium azide. The reactions typically require controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various aldehydes and substituted derivatives, which can be used for further chemical modifications .
Scientific Research Applications
2-Deoxy-2-trifluoroacetamido-D-glucose has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used to study glycosylation processes and their impact on cellular functions.
Mechanism of Action
The mechanism of action of 2-deoxy-2-trifluoroacetamido-D-glucose involves the inhibition of glycosylation processes. By replacing the hydroxyl group at the C-2 position with a trifluoroacetamido group, the compound interferes with the normal metabolism of glucose, thereby inhibiting the formation of glycosylated proteins and lipids . This inhibition can lead to reduced cellular proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis by targeting hexokinase.
N-Trifluoroacetyl-D-glucosamine: Another derivative of D-glucose with similar applications in biochemical research.
Uniqueness
2-Deoxy-2-trifluoroacetamido-D-glucose is unique due to its trifluoroacetamido group, which provides distinct chemical properties and biological activities compared to other glucose analogs. This uniqueness makes it particularly valuable in studying glycosylation and its related diseases.
Properties
Molecular Formula |
C8H12F3NO6 |
|---|---|
Molecular Weight |
275.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H12F3NO6/c9-8(10,11)7(18)12-3(1-13)5(16)6(17)4(15)2-14/h1,3-6,14-17H,2H2,(H,12,18)/t3-,4-,5-,6-/m1/s1 |
InChI Key |
AIJZHZABXNACMO-KVTDHHQDSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)C(F)(F)F)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)C(F)(F)F)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)







![tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)



